6-Nonenal
Overview
Description
Synthesis Analysis
Recent advancements in the synthesis of nonenolides, including compounds closely related to 6-Nonenal, have been made. For instance, a novel approach to the total synthesis of phytotoxic nonenolides such as the (Z)-isomer of (6S,7R,9R)-6,7-dihydroxy-9-propylnon-4-eno-9-lactone and herbarumin-III, starting from D (-) ribose, has been developed. This synthesis employs the Yamaguchi esterification protocol followed by intramolecular ring closure metathesis, efficiently constructing the desired 10-membered lactone skeleton with the appropriate stereogenic centers (Maram, Reddy Parigi, & Das, 2016). Another study presented a novel synthetic route for nonenolide, highlighting key steps like Sharpless epoxidation and Jacobsen's resolution (Meshram, Kumar, & Ramesh, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 6-Nonenal, such as nonenolides, features complex stereochemistry. For example, the stereocontrolled total synthesis of nonenolide highlights the challenge of synthesizing an exclusive isomer due to its decanolide structure with a trans-double bond and two chiral hydroxy groups. This synthesis utilized a MacMillan α-hydroxylation for generating chiral centers, showcasing the intricate molecular structure of these compounds (Sudina, Motati, & Seema, 2018).
Chemical Reactions and Properties
The odourant 2-Nonen-4-Olide, related to 6-Nonenal, was synthesized through a process starting from heptanal, demonstrating the compound's potential in fragrance applications and its chemical reactivity. This synthesis involved Knoevenagel condensation, oxidation by performic acid, and subsequent reactions leading to its distinctive odour profile (Dai et al., 2012).
Physical Properties Analysis
Although specific studies on the physical properties of 6-Nonenal were not identified, the research on related nonenolides and compounds offers insights into their physical behavior, such as volatility and olfactory characteristics, which are crucial for applications in fragrance synthesis and phytotoxicity research.
Chemical Properties Analysis
The chemical properties of compounds like 6-Nonenal can be inferred from studies on related substances. For example, the lipid peroxidation product 4-hydroxy-2-nonenal is a well-studied compound due to its reactivity and cytotoxicity, highlighting the importance of understanding the chemical properties of these compounds for both biological and industrial applications (Spickett, 2013).
Scientific Research Applications
Off-Flavor Component in Dairy Products
6-trans-Nonenal has been identified as responsible for the off-flavor in foam-spray-dried milks, particularly during warm summer months in urban areas. Its flavor threshold in fresh, whole milk is notably low, less than 0.07 part per billion. This compound likely originates from the ozonolysis of minor lipid components on the surface of dried products (Parks, Wong, Allen, & Schwartz, 1969).
Formation of Hardening Flavor in Oils
6-Nonenal has been linked to the hardening flavor in hydrogenated linseed oil and soybean oils during storage. Iso-linoleic acids are identified as precursors to this unsaturated aldehyde, with 9,15-, and 8,15-iso-linoleic acids being specific precursors (Keppler, Horikx, Meijboom, & Feenstra, 1967).
Role in Cucumber Aroma
Research suggests that compounds like cis-3, cis-6-Nonadienal and cis-3-nonenal in Cucumis sativus are biosynthesized via cis-3-unsaturated aldehydes from linolenic and linoleic acid, respectively, indicating a role in the aroma of cucumbers (Hatanaka, Kajiwara, & Harada, 1975).
Impact on Protein Function and Degradation
Glucose-6-phosphate dehydrogenase modified by 4-hydroxy-2-nonenal, a lipid peroxidation product related to 6-Nonenal, shows altered protein function and resistance to proteolysis. This modification may have implications for cellular function and the accumulation of altered proteins (Friguet, Stadtman, & Szweda, 1994).
Detection in Pork Products
A method was developed for determining 4-hydroxy-2-nonenal in pork products, which is produced from omega-6-polyunsaturated fatty acids oxidation and is toxic at levels higher than physiological ones. This research provides insights into the presence and measurement of such compounds in food products (Zanardi, Jagersma, Ghidini, & Chizzolini, 2002).
Signal Molecule in Biological Processes
4-Hydroxy-2,3-nonenal (HNE), closely related to 6-Nonenal, is proposed to act not only as a mediator of oxidative stress but also as a biological signal in processes like chemotaxis, gene expression, and cell differentiation (Dianzani, Barrera, & Parola, 1999).
Role in Cell Death and Diseases
The lipid peroxidation product 4-hydroxy-2-nonenal is involved in various pathologies by modulating cell processes such as oxidative stress signaling, cell proliferation, and apoptosis. This highlights its complex role in cellular health and disease (Dalleau, Baradat, Guéraud, & Huc, 2013).
Contribution to Amyloid Beta Protein Misfolding
4-Hydroxy-2-nonenal has been shown to promote amyloid beta protein misfolding and fibril formation, a process linked to Alzheimer's disease. This underscores its potential role in neurodegenerative diseases (Liu, Komatsu, Murray, & Axelsen, 2008).
Safety And Hazards
properties
IUPAC Name |
(E)-non-6-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCOBSXBGDMO-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317588 | |
Record name | (E)-6-Nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nonenal | |
CAS RN |
2277-20-5 | |
Record name | (E)-6-Nonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-6-Nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-NONENAL, (6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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